11-(((2R)-1-(2-(4-Methoxyphenyl)ethyl)pyrrolidin-2-yl)methyl)-6H-benzo(C)(1,5)benzoxazepine hydrochloride
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Overview
Description
AJG-049 HCl is a calcium channel antagonist that inhibits L-type Ca2+ channels via diltiazem-binding site(s).
Scientific Research Applications
Metabolic Characterization
- Metabolism in Obesity Drug Candidates: A study characterized the in vivo metabolites of a compound structurally related to rosiglitazone, identifying predominant metabolic pathways like N-depyridinylation and hydroxylation, which are crucial for understanding the safety and mechanism of action of such compounds (Wang et al., 2016).
Synthesis and Characterization
- Novel Heterocyclic Derivatives Synthesis: Research includes synthesizing new derivatives of heterocyclic compounds, such as 1,3-oxazepine, which are significant for exploring antibacterial activities (Mohammad, Ahmed, & Mahmoud, 2017).
- Synthesis of Radioligands for PET Imaging: A study synthesized a radioligand for dopamine D4 receptors, highlighting the potential of such compounds in non-invasive assessment techniques (Matarrese et al., 2000).
Pharmacokinetics and Drug Development
- Novel Kinase Inhibitor Metabolism and Pharmacokinetics: Research into a novel kinase inhibitor highlights the significance of understanding the systemic clearance, oral bioavailability, and the formation of potent metabolites in drug development (Hu et al., 2007).
Potential Therapeutic Applications
- Endothelin Receptor Antagonists in Diabetic Kidney Disease: A study evaluating selective and combined endothelin receptor antagonists offers insights into potential therapeutic approaches for diabetic nephropathy (Saleh, Pollock, & Pollock, 2011).
Synthesis and Biological Activity
- Anticonvulsant and Antihypertensive Effects: Investigation into the synthesis of pyrrolidine derivatives and their antiarrhythmic and antihypertensive effects, along with adrenoceptor binding affinities, suggests their potential in treating cardiovascular conditions (Malawska et al., 2002).
properties
CAS RN |
195991-50-5 |
---|---|
Product Name |
11-(((2R)-1-(2-(4-Methoxyphenyl)ethyl)pyrrolidin-2-yl)methyl)-6H-benzo(C)(1,5)benzoxazepine hydrochloride |
Molecular Formula |
C27H31ClN2O2 |
Molecular Weight |
451 g/mol |
IUPAC Name |
11-[[(2R)-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-yl]methyl]-6H-benzo[c][1,5]benzoxazepine;hydrochloride |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-30-24-14-12-21(13-15-24)16-18-28-17-6-8-23(28)19-29-25-9-3-2-7-22(25)20-31-27-11-5-4-10-26(27)29;/h2-5,7,9-15,23H,6,8,16-20H2,1H3;1H/t23-;/m1./s1 |
InChI Key |
QVEPWCHFXPHWJG-GNAFDRTKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCN2CCC[C@@H]2CN3C4=CC=CC=C4COC5=CC=CC=C53.Cl |
SMILES |
COC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCCC2CN3C4=CC=CC=C4COC5=CC=CC=C53.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5,11-dihydro-5-(1-(4-methoxyphenethyl)-2-pyrrolidinylmethyl)dibenzo(b,e)(1,4)oxazepine hydrochloride AJG049 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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